molecular formula C6H9ClN2O B12363343 3-(aminomethyl)-3H-pyridin-2-one;hydrochloride

3-(aminomethyl)-3H-pyridin-2-one;hydrochloride

Cat. No.: B12363343
M. Wt: 160.60 g/mol
InChI Key: SQTNBCNVUOPZEB-UHFFFAOYSA-N
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Description

3-(aminomethyl)-3H-pyridin-2-one;hydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds It features a pyridinone ring with an aminomethyl group attached to the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-3H-pyridin-2-one;hydrochloride typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound, followed by the conversion of the nitro group to an amine, and subsequent bromination . Another approach involves the use of piperidine derivatives as starting materials for chiral optimization .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing the synthesis stages to achieve higher yields and purity. For example, the synthesis of similar compounds like S-pregabalin involves the use of appropriate solvents and compounds to reach a straightforward and applicable method . These methods aim to avoid the use of expensive and environmentally harmful reagents while ensuring the recovery of intermediates and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-3H-pyridin-2-one;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-3H-pyridin-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, similar compounds like N-[3-(aminomethyl)benzyl]acetamidine target nitric oxide synthase enzymes, affecting their activity . The exact molecular targets and pathways for this compound may vary depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(aminomethyl)-3H-pyridin-2-one;hydrochloride is unique due to its pyridinone ring structure, which imparts distinct chemical properties compared to other similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C6H9ClN2O

Molecular Weight

160.60 g/mol

IUPAC Name

3-(aminomethyl)-3H-pyridin-2-one;hydrochloride

InChI

InChI=1S/C6H8N2O.ClH/c7-4-5-2-1-3-8-6(5)9;/h1-3,5H,4,7H2;1H

InChI Key

SQTNBCNVUOPZEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(C(=O)N=C1)CN.Cl

Origin of Product

United States

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